3-(2-Oxo-1,3-oxazolidin-3-yl)benzoic acid CAS 537657-97-9 properties
3-(2-Oxo-1,3-oxazolidin-3-yl)benzoic acid CAS 537657-97-9 properties
Topic: 3-(2-Oxo-1,3-oxazolidin-3-yl)benzoic Acid (CAS 537657-97-9) Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
CAS: 537657-97-9 | Role: Pharmacophore Linker & Synthetic Scaffold
Executive Summary: The Oxazolidinone Linker
3-(2-Oxo-1,3-oxazolidin-3-yl)benzoic acid (CAS 537657-97-9) is a specialized heterocyclic building block used primarily in medicinal chemistry. It combines a benzoic acid moiety , which serves as a versatile handle for amide coupling, with a 2-oxo-1,3-oxazolidine ring (oxazolidinone), a pharmacophore renowned for its biological activity in antibacterials (e.g., Linezolid) and anticoagulants (e.g., Rivaroxaban derivatives).
This compound functions as a critical bifunctional scaffold . The carboxylic acid allows for the attachment of target-specific binding domains, while the oxazolidinone ring acts as a rigid, polar spacer that can engage in hydrogen bonding and hydrophobic interactions within a protein active site. Its primary utility lies in the synthesis of Factor Xa inhibitors and next-generation oxazolidinone antibiotics.
Chemical Profile & Physicochemical Properties[1][2][3][4][5][6]
The following data aggregates calculated and experimental parameters essential for handling and characterization.
| Property | Value | Note |
| CAS Number | 537657-97-9 | Unique Identifier |
| IUPAC Name | 3-(2-Oxo-1,3-oxazolidin-3-yl)benzoic acid | |
| Molecular Formula | C₁₀H₉NO₄ | |
| Molecular Weight | 207.18 g/mol | |
| Appearance | White to off-white solid | Crystalline powder |
| Solubility | DMSO, Methanol, DMF | Low solubility in water/non-polar solvents |
| pKa (Acid) | ~4.2 (Predicted) | Carboxylic acid proton |
| LogP | ~0.8 - 1.2 (Predicted) | Lipophilicity suitable for drug scaffolds |
| H-Bond Donors | 1 | Carboxylic acid -OH |
| H-Bond Acceptors | 4 | Carbonyls (2) and Ether oxygen |
Synthetic Engineering: Self-Validating Protocols
For process chemists and researchers, the synthesis of CAS 537657-97-9 requires precise control over the cyclization step to prevent polymerization or side reactions. The most robust route utilizes 3-aminobenzoic acid as the starting material.
Primary Synthesis Route: The Chloroformate Cyclization
This method is preferred for its scalability and high yield. It involves the formation of a carbamate intermediate followed by intramolecular cyclization.
Reagents:
-
Cyclizing Agent: 2-Chloroethyl chloroformate
-
Base: Potassium carbonate (
) or Sodium hydroxide ( ) -
Solvent: THF/Water or Acetone/Water
Step-by-Step Protocol:
-
Carbamate Formation: Dissolve 3-aminobenzoic acid in a biphasic mixture of THF and aqueous
(2.5 eq). Cool to 0°C. -
Addition: Dropwise add 2-chloroethyl chloroformate (1.2 eq) while maintaining temperature <5°C. The reaction forms the intermediate 2-chloroethyl (3-carboxyphenyl)carbamate.
-
Cyclization: Heat the reaction mixture to reflux (or 60°C) for 4–6 hours. The base facilitates the intramolecular attack of the carbamate nitrogen onto the alkyl chloride, closing the oxazolidinone ring.
-
Workup: Acidify the aqueous layer to pH 2–3 with 1N HCl. The product, 3-(2-oxo-1,3-oxazolidin-3-yl)benzoic acid, will precipitate.
-
Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water if necessary.
Reaction Mechanism Visualization
The following diagram illustrates the transformation logic, highlighting the critical cyclization step.
Figure 1: Synthetic pathway from 3-aminobenzoic acid via chloroformate-mediated cyclization.
Application Architecture in Drug Design
This compound is not merely an intermediate; it is a pharmacophore installer . In drug discovery, it is utilized to introduce the oxazolidinone ring, which mimics the electronic properties of a morpholine or piperazine but with added rigidity and hydrogen-bonding capability.
Factor Xa Inhibition (Anticoagulants)
In the development of anticoagulants similar to Rivaroxaban , the spatial arrangement of the oxazolidinone ring is critical for binding to the S4 pocket of the Factor Xa enzyme.
-
Mechanism: The benzoic acid group of CAS 537657-97-9 is converted to an amide, linking the oxazolidinone core to a chlorothiophene or similar aromatic system.
-
Advantage: The meta-substitution pattern (3-position) provides a specific "kink" in the molecule, often necessary to fit the L-shaped active site of coagulation factors.
Antibacterial Research
Oxazolidinones bind to the 50S ribosomal subunit of bacteria.
-
Strategy: Researchers use this acid to attach different "tail" groups (via the carboxylic acid) to test for improved solubility or potency against resistant strains (MRSA/VRE).
Analytical Validation (Quality Control)
To ensure the integrity of this building block before use in downstream synthesis, the following analytical parameters must be met.
HPLC Method (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic ring) and 210 nm (amide/carbonyl).
-
Retention Time: Expect elution around 4.5–5.5 min (depending on specific gradient).
NMR Characterization Criteria
A pure sample must show specific resonance signals.
-
¹H NMR (DMSO-d₆):
- 13.0 (broad s, 1H, -COOH)
- 7.5–8.2 (m, 4H, Aromatic protons)
- 4.4 (t, 2H, Oxazolidinone -CH₂-O-)
- 4.0 (t, 2H, Oxazolidinone -CH₂-N-)
-
Diagnostic Check: The absence of signals around
5–6 ppm ensures the starting aniline is consumed.
Safety & Handling Protocols
While specific toxicological data for this CAS is limited, its structural analogs dictate the following safety profile.
-
Hazard Classification (GHS):
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The carboxylic acid can be hygroscopic; keep desiccated.
-
Reactivity: Incompatible with strong oxidizing agents and strong bases.[4] Avoid contact with thionyl chloride (
) unless generating the acid chloride in a controlled fume hood environment.
References
-
Brickner, S. J., et al. (1996).[5] "Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterials for the Treatment of Multidrug-Resistant Gram-Positive Bacterial Infections." Journal of Medicinal Chemistry. Link
-
Roehrig, S., et al. (2005). "Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor." Journal of Medicinal Chemistry. Link
-
National Center for Biotechnology Information. (n.d.). "PubChem Compound Summary for CAS 537657-97-9". PubChem. Link
-
Santa Cruz Biotechnology. "3-(2-oxo-1,3-oxazolidin-3-yl)benzoic acid Product Data." SCBT. Link
Sources
- 1. prepchem.com [prepchem.com]
- 2. CN111732520A - Preparation method of 3-methyl-2-aminobenzoic acid - Google Patents [patents.google.com]
- 3. sdccd-keenan.safecollegessds.com [sdccd-keenan.safecollegessds.com]
- 4. Benzoic Acid SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 5. EP2521723A1 - Process for the preparation of rivaroxaban and intermediates thereof - Google Patents [patents.google.com]
